molecular formula C3H8AsNO5 B118501 3-Arsonoalanine CAS No. 151291-89-3

3-Arsonoalanine

Cat. No.: B118501
CAS No.: 151291-89-3
M. Wt: 213.02 g/mol
InChI Key: LRPCZPBTWUDWAC-UHFFFAOYSA-N
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Description

3-Arsonoalanine is an organoarsenic compound that is structurally analogous to phosphonoalanine. It is characterized by the presence of an arsenic atom bonded to an alanine molecule. This compound has garnered interest due to its potential biological and chemical applications, particularly in the study of enzyme inhibition and as a biochemical tool.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Arsonoalanine can be synthesized through the Strecker synthesis, which involves the reaction of arsonoacetaldehyde with ammonia and hydrogen cyanide. Arsonoacetaldehyde is prepared by the action of periodate on 2,3-dihydroxypropylarsonic acid. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the stability of the intermediate compounds .

Industrial Production Methods: While there is limited information on the industrial-scale production of this compound, the laboratory synthesis methods can be scaled up with appropriate modifications to reaction vessels and conditions. The key challenge in industrial production is the handling of arsenic compounds, which require stringent safety protocols to prevent environmental contamination and ensure worker safety.

Chemical Reactions Analysis

Types of Reactions: 3-Arsonoalanine undergoes various chemical reactions, including:

    Oxidation: The arsenic atom in this compound can be oxidized to form arsenate derivatives.

    Reduction: Reduction reactions can convert the arsenic atom to lower oxidation states.

    Substitution: The amino and carboxyl groups in this compound can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reactions: Typically involve nucleophiles such as halides or amines under mild acidic or basic conditions.

Major Products:

Scientific Research Applications

3-Arsonoalanine has several scientific research applications:

Mechanism of Action

3-Arsonoalanine exerts its effects primarily through enzyme inhibition. It competes with natural substrates such as aspartate for binding to enzymes like aspartate aminotransferase and aspartate ammonia-lyase. This competitive inhibition disrupts the normal enzymatic activity, leading to the accumulation of intermediates and inhibition of metabolic pathways. The molecular targets include the active sites of these enzymes, where this compound binds and prevents the normal substrate from accessing the catalytic site .

Comparison with Similar Compounds

    Phosphonoalanine: Structurally similar but contains a phosphorus atom instead of arsenic.

    Arsonoacrylic Acid: An arsenic-containing analogue of acrylic acid.

    Arsonolactate: An arsenic-containing analogue of lactate.

Uniqueness of 3-Arsonoalanine: this compound is unique due to its specific inhibition of enzymes involved in amino acid metabolism. Unlike phosphonoalanine, which is more stable, this compound can release arsenate upon transamination, making it a potent inhibitor and a valuable tool for studying arsenic toxicity and enzyme mechanisms .

Properties

IUPAC Name

2-amino-3-arsonopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8AsNO5/c5-2(3(6)7)1-4(8,9)10/h2H,1,5H2,(H,6,7)(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPCZPBTWUDWAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)[As](=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8AsNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50934220
Record name 3-Arsonoalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50934220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151291-89-3
Record name 3-Arsonoalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151291893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Arsonoalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50934220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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